molecular formula C9H9NO B1356287 m-Tolyloxyacetonitrile CAS No. 50635-22-8

m-Tolyloxyacetonitrile

Cat. No. B1356287
CAS RN: 50635-22-8
M. Wt: 147.17 g/mol
InChI Key: RHUCKOJKXSCVOW-UHFFFAOYSA-N
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Description

M-Tolyloxyacetonitrile, also known as meta-Tolyloxyacetonitrile, is an organic compound with the chemical formula C9H9NO . It is an aromatic nitrile and a derivative of phenyl acetic acid . Its molecular weight is approximately 147.18 g/mol .


Molecular Structure Analysis

The molecular structure of m-Tolyloxyacetonitrile can be represented by the canonical SMILES: CC1=CC(=CC=C1)OCC#N . The InChI representation is InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 .

Scientific Research Applications

m-Tolyloxyacetonitrile: A Comprehensive Analysis of Scientific Research Applications: m-Tolyloxyacetonitrile is a chemical compound that has potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Molecular Modeling and Simulation

m-Tolyloxyacetonitrile can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . These simulations can help understand molecular interactions and dynamics in fields like biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of m-Tolyloxyacetonitrile is not specified in the available sources. It’s often used as a research chemical , but its specific interactions and effects at the molecular or cellular level are not detailed.

properties

IUPAC Name

2-(3-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCKOJKXSCVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574202
Record name (3-Methylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Tolyloxyacetonitrile

CAS RN

50635-22-8
Record name 2-(3-Methylphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50635-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the same protocol as described in Step 1, Example 36, using the m-cresol instead of the p-cresol and the bromoacetonitrile instead of the methyl bromoacetate.
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